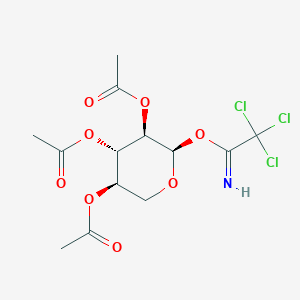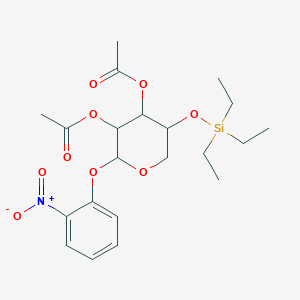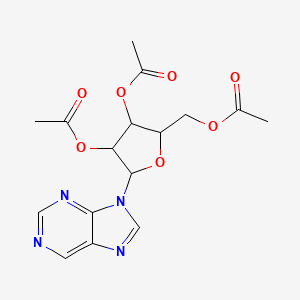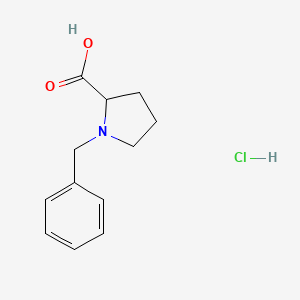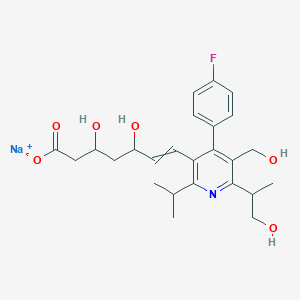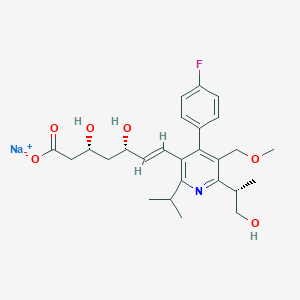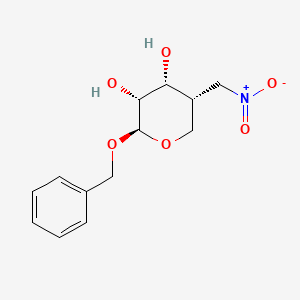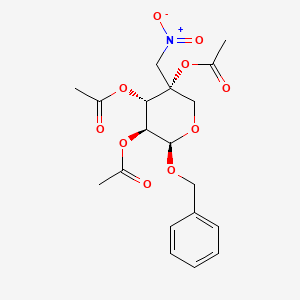
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Anilinovinyl)-3-(4-sulfobutyl)benzoxazolium betaine, also known as ABP, is a fluorescent dye that is commonly used in scientific research applications. This compound has gained significant attention due to its unique properties, making it a valuable tool for various fields of study including biochemistry, biophysics, and cell biology.
Mecanismo De Acción
The mechanism of action of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves its interaction with biological molecules such as proteins, lipids, and nucleic acids. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE binds to these molecules and undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding and interaction of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE with the biological molecules of interest.
Efectos Bioquímicos Y Fisiológicos
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or alter cell viability. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used in various in vitro and in vivo studies without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of biological molecules and processes. It is easy to use and can be incorporated into various experimental protocols. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is also compatible with various imaging techniques such as fluorescence microscopy and flow cytometry.
However, there are also limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments. It requires specialized equipment and expertise to use effectively. The synthesis of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can be time-consuming and expensive. The fluorescence properties of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be affected by various factors such as pH, temperature, and the presence of other molecules.
Direcciones Futuras
There are several future directions for the use of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in scientific research. One area of interest is the development of new 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE derivatives with improved fluorescence properties and stability. Another area of interest is the application of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in the study of protein-ligand interactions and drug discovery. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be used to study the dynamics of biological processes such as protein folding and cellular signaling.
Conclusion
In conclusion, 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is a valuable tool for scientific research applications. It has unique properties that make it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has minimal biochemical and physiological effects and is compatible with various imaging techniques. While there are limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis method of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves the reaction of 2-anilinovinyl and 3-(4-sulfobutyl)benzoxazolium. The reaction is carried out in the presence of a catalyst under controlled conditions. The final product is a yellow-green powder that is water-soluble and stable under physiological conditions.
Aplicaciones Científicas De Investigación
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is widely used in scientific research applications due to its unique properties. It is a fluorescent dye that emits light in the visible spectrum when excited by light of a specific wavelength. This property makes it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes in vitro and in vivo.
Propiedades
Número CAS |
101852-89-5 |
|---|---|
Nombre del producto |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Fórmula molecular |
C19H20N2O4S |
Peso molecular |
372.44 |
Sinónimos |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



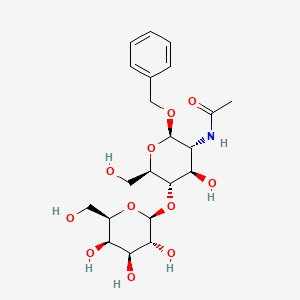
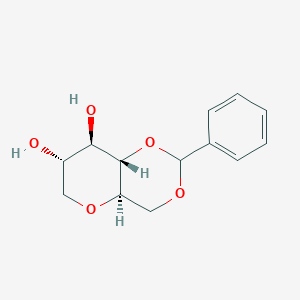
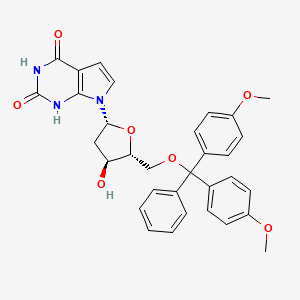
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
